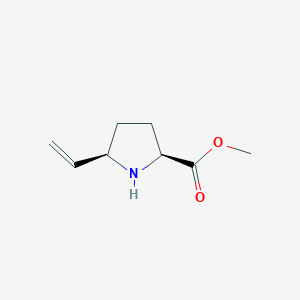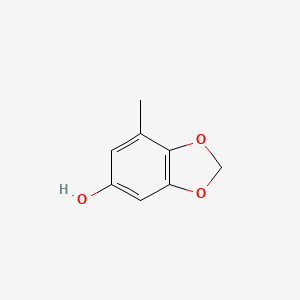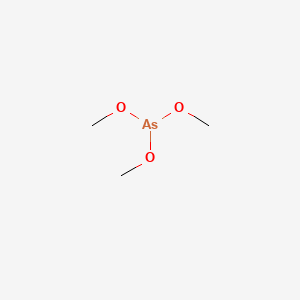
N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide is a versatile chemical compound with the molecular formula C19H16N4 and a molecular weight of 300.36 g/mol . This compound is known for its unique properties, making it an indispensable tool in various scientific studies, including medicinal chemistry, polymer research, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide typically involves the reaction of aniline derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of aniline with 4-methylbenzene-1,3-diamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Halogens, electrophiles; reactions are conducted in the presence of catalysts or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceutical compounds due to its unique chemical structure and reactivity.
Polymer Research: The compound is utilized in the synthesis of novel polymers with specific properties for industrial applications.
Material Science: It plays a role in the creation of advanced materials with enhanced mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Aniline, N-methyl-: A related compound with a similar structure but different functional groups.
N-phenylbenzamide: Another similar compound with distinct chemical properties and applications.
Uniqueness
N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various chemical reactions. This makes it particularly valuable in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C20H18N4 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C20H18N4/c1-16-12-14-17(15-13-16)20(23-21-18-8-4-2-5-9-18)24-22-19-10-6-3-7-11-19/h2-15,21H,1H3/b23-20-,24-22? |
Clave InChI |
FEYZMOAOMKSFOX-MXRPJFMNSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/N=NC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)






![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)






